1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride
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Overview
Description
1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride is a complex organic compound that features a benzodioxepin ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Fragments: The final step involves the coupling of the benzodioxepin and pyrazole fragments through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid
Uniqueness
1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine is unique due to its specific combination of a benzodioxepin ring and a pyrazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.2ClH/c1-2-7-20-13-14(11-19-20)10-18-12-15-5-3-6-16-17(15)22-9-4-8-21-16;;/h3,5-6,11,13,18H,2,4,7-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXDDMNFRWLKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C3C(=CC=C2)OCCCO3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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